Sodium hydrogen sebacate is a sodium salt derived from sebacic acid, a naturally occurring dicarboxylic acid with the chemical formula . This compound is characterized by its ability to form stable salts with sodium ions, resulting in a product that is soluble in water and can be utilized in various applications ranging from cosmetics to industrial lubricants. Sodium hydrogen sebacate is recognized for its properties as a surfactant and emulsifying agent, making it valuable in formulations that require stability and consistency.
The general reaction for the formation of sodium hydrogen sebacate from sebacic acid and sodium hydroxide is represented as follows:
Sodium hydrogen sebacate exhibits low toxicity and is generally regarded as safe for use in cosmetic products. Its biological activity includes:
The synthesis of sodium hydrogen sebacate typically involves the neutralization of sebacic acid with sodium hydroxide. The process can be summarized as follows:
This method ensures high purity and yield of sodium hydrogen sebacate.
Sodium hydrogen sebacate finds numerous applications across various industries:
Interaction studies involving sodium hydrogen sebacate often focus on its compatibility with other compounds in formulations. Key findings include:
These studies are critical for optimizing formulations in cosmetics and pharmaceuticals.
Sodium hydrogen sebacate shares similarities with several other compounds derived from sebacic acid or related dicarboxylic acids. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Disodium Sebacate | Two sodium ions; used primarily as a lubricant additive. | |
Dimethyl Sebacate | Used as a plasticizer; enhances flexibility of polymers. | |
Potassium Sebacate | Similar properties but with potassium ions; used in agriculture. | |
Sebacic Acid | Parent compound; used directly in manufacturing various esters. |
Sodium hydrogen sebacate stands out due to its specific role as a single-sodium salt, which provides unique solubility characteristics compared to disodium or potassium variants. Its ability to serve effectively as both an emulsifier and skin conditioning agent makes it particularly valuable in cosmetic formulations where stability and skin compatibility are paramount.
The discovery of sebacic acid, the parent compound of sodium hydrogen sebacate, dates to the early 19th century. Initially isolated from castor oil through alkaline cleavage of ricinoleic acid, sebacic acid’s name derives from the Latin sebaceus (tallow candle), reflecting its historical use in candle production. By the late 1800s, chemists explored synthetic routes, such as the Kolbe electrolysis of adipic acid, to meet growing industrial demand.
The sodium salt emerged as a derivative of sebacic acid in the early 20th century, driven by the need for water-soluble forms of dicarboxylic acids. Industrial production methods involved neutralizing sebacic acid with sodium hydroxide:
$$
\text{C}{10}\text{H}{18}\text{O}4 + \text{NaOH} \rightarrow \text{C}{10}\text{H}{17}\text{NaO}4 + \text{H}_2\text{O}$$This process optimized yields by controlling pH and temperature, as documented in mid-20th-century electrochemical studies.
Sodium hydrogen sebacate represents a significant sodium salt derivative of sebacic acid, functioning as a monobasic salt where only one of the two carboxylic acid groups has been neutralized with sodium [1]. This compound demonstrates considerable importance in various industrial applications due to its unique chemical properties and structural characteristics [2]. The compound exists as a white crystalline powder that exhibits high solubility in water, making it particularly valuable for aqueous-based chemical processes .
The molecular formula of sodium hydrogen sebacate is C₁₀H₁₇NaO₄, which accurately represents the stoichiometric composition of the compound [1] [2]. The molecular weight has been precisely determined to be 224.23 grams per mole through computational analysis and experimental verification [1] [7]. This molecular weight calculation accounts for the contribution of ten carbon atoms, seventeen hydrogen atoms, one sodium atom, and four oxygen atoms within the molecular structure [2].
The monoisotopic mass of sodium hydrogen sebacate is recorded as 224.102453 atomic mass units, providing a more precise measurement that accounts for the exact isotopic composition of the constituent atoms [2]. This value is particularly important for mass spectrometric analysis and precise analytical determinations [7].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₁₀H₁₇NaO₄ | Computational Analysis [1] |
Molecular Weight | 224.23 g/mol | PubChem Calculation [1] |
Monoisotopic Mass | 224.102453 u | ChemSpider Data [2] |
Elemental Composition | C: 53.57%, H: 7.64%, Na: 10.25%, O: 28.54% | Calculated [7] |
The structural configuration of sodium hydrogen sebacate involves a ten-carbon aliphatic chain with carboxylic acid functionalities at both terminal positions, where one carboxyl group remains protonated while the other exists as a sodium carboxylate [1]. The compound exhibits both ionic and covalent bonding characteristics within its molecular framework [27].
The covalent bonding occurs throughout the aliphatic carbon chain, where carbon atoms are connected through single covalent bonds in a linear arrangement [10]. Each carbon atom maintains tetrahedral geometry, with bond angles approximating 109.5 degrees [15]. The carboxylic acid groups at the terminal positions contain carbon-oxygen double bonds (carbonyl groups) and carbon-oxygen single bonds, representing typical carboxylic acid functionality [9].
The ionic component of the structure arises from the electrostatic interaction between the sodium cation (Na⁺) and the deprotonated carboxylate anion [31]. This ionic interaction provides significant stability to the overall molecular structure through electrostatic attraction between the positively charged sodium ion and the negatively charged oxygen atoms of the carboxylate group [28].
The three-dimensional conformation of sodium hydrogen sebacate demonstrates flexibility due to the single bonds within the aliphatic chain, allowing for various rotational conformations around each carbon-carbon bond [1]. The presence of both hydrophilic (carboxylate and carboxylic acid groups) and hydrophobic (aliphatic chain) regions contributes to the amphiphilic nature of the compound .
The Simplified Molecular-Input Line-Entry System notation for sodium hydrogen sebacate is represented as C(CCCCC(=O)[O-])CCCC(=O)O.[Na+], which clearly illustrates the linear carbon chain with terminal carboxylic functionalities and the ionic sodium association [1] [2].
The nomenclature of sodium hydrogen sebacate follows established chemical naming conventions across multiple systematic approaches, ensuring consistent identification within scientific literature and regulatory databases [1] [2].
According to International Union of Pure and Applied Chemistry nomenclature standards, sodium hydrogen sebacate is systematically named as sodium 10-hydroxy-10-oxodecanoate [1]. This naming convention precisely describes the molecular structure by indicating the presence of a ten-carbon chain (dec-) with both hydroxyl and oxo functionalities at the terminal position, along with the sodium salt designation [1].
An alternative International Union of Pure and Applied Chemistry systematic name for this compound is sodium hydrogen decanedioate (1:1:1), which emphasizes the stoichiometric relationship between the decanedioic acid backbone, hydrogen, and sodium components [2]. This nomenclature clearly indicates that the compound contains one equivalent each of the dicarboxylic acid, hydrogen, and sodium components [20].
The International Union of Pure and Applied Chemistry naming system also recognizes decanedioic acid sodium salt as an acceptable systematic designation, highlighting the relationship to the parent dicarboxylic acid compound [7] [20].
Sodium hydrogen sebacate has been assigned the Chemical Abstracts Service registry number 14047-57-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide [1] [2] [7]. This registry number provides unambiguous identification and facilitates accurate communication within the scientific community [17].
The European Inventory of Existing Commercial Chemical Substances number for sodium hydrogen sebacate is 237-886-5, which identifies the compound within European regulatory frameworks [1] [7]. This designation is crucial for compliance with European chemical legislation and trade requirements [19].
Additional database identifiers include the PubChem Compound Identification number 44153841, which provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1]. The ChemSpider identification number 23349722 offers alternative database access through the Royal Society of Chemistry platform [2].
The International Chemical Identifier Key for sodium hydrogen sebacate is GAQDIDQMKWSQAH-UHFFFAOYSA-M, which provides a unique hashed representation of the molecular structure suitable for computational chemistry applications [1] [2].
Database/Registry | Identifier | Authority |
---|---|---|
Chemical Abstracts Service | 14047-57-5 | American Chemical Society [1] |
European Inventory of Existing Commercial Chemical Substances | 237-886-5 | European Chemicals Agency [1] |
PubChem | 44153841 | National Center for Biotechnology Information [1] |
ChemSpider | 23349722 | Royal Society of Chemistry [2] |
International Chemical Identifier Key | GAQDIDQMKWSQAH-UHFFFAOYSA-M | International Union of Pure and Applied Chemistry [1] |
Sodium hydrogen sebacate is recognized under multiple synonymous designations within chemical literature and commercial applications [1] [2]. The most frequently encountered synonym is sebacic acid hydrogen 1-sodium salt, which explicitly describes the partial neutralization of sebacic acid with sodium [1].
The compound is also commonly referred to as sodium 9-carboxynonanoate, which emphasizes the structural perspective of a nine-carbon chain with a terminal carboxyl group and a sodium carboxylate at the opposite end [22]. This nomenclature approach highlights the asymmetric nature of the molecular structure [2].
Decanedioic acid sodium salt represents another widely used synonym that emphasizes the relationship to the parent dicarboxylic acid [3] [7]. This designation is particularly common in industrial and commercial contexts where the connection to sebacic acid may be less immediately apparent [25].
The trade designation Irgacor DSS-G is employed in certain commercial applications, particularly within specialized industrial formulations [3] [4]. Additionally, the abbreviated form SA-NA appears in some technical literature, though this abbreviation violates the requirement for full name usage in formal scientific communication [7] [22].
Alternative Chemical Abstracts Service registry numbers 19455-73-3 and 17265-14-4 have been associated with sodium hydrogen sebacate in some databases, though 14047-57-5 remains the primary and most widely accepted registry designation [2] .
Sodium hydrogen sebacate demonstrates a direct structural and chemical relationship to its parent compound, sebacic acid (decanedioic acid), which possesses the molecular formula C₁₀H₁₈O₄ and Chemical Abstracts Service registry number 111-20-6 [9] [10]. Sebacic acid serves as a naturally occurring dicarboxylic acid with the systematic name decanedioic acid, featuring carboxylic acid groups at both terminal positions of a ten-carbon aliphatic chain [10] [11].
The transformation from sebacic acid to sodium hydrogen sebacate occurs through partial neutralization, where one of the two carboxylic acid groups undergoes deprotonation and subsequent association with a sodium cation [1] [9]. This process results in the formation of a mixed acid-salt compound that retains one free carboxylic acid group while converting the other to a sodium carboxylate [22].
Sebacic acid exhibits a molecular weight of 202.25 grams per mole, which is precisely 22 grams per mole less than sodium hydrogen sebacate, reflecting the addition of one sodium atom and the loss of one hydrogen atom during the neutralization process [9] [11] [15]. The parent compound demonstrates limited water solubility compared to its sodium salt derivative, with sebacic acid showing solubility of approximately 1 gram per liter at 20 degrees Celsius [6] [15].
The parent sebacic acid is derived primarily from castor oil through industrial processes involving the cleavage of ricinoleic acid [10]. This biogenic origin contributes to the renewable nature of both sebacic acid and its sodium salt derivatives [6]. Sebacic acid serves as a precursor for numerous industrial applications, including the production of nylon 610, plasticizers, and various ester derivatives [15].
Property | Sebacic Acid | Sodium Hydrogen Sebacate | Difference |
---|---|---|---|
Molecular Formula | C₁₀H₁₈O₄ [9] | C₁₀H₁₇NaO₄ [1] | +Na, -H |
Molecular Weight | 202.25 g/mol [11] | 224.23 g/mol [1] | +22.0 g/mol |
Chemical Abstracts Service Number | 111-20-6 [9] | 14047-57-5 [1] | Different registry |
Water Solubility | ~1 g/L [15] | High solubility | Increased solubility |
Acid Groups | 2 free carboxyls [10] | 1 free, 1 neutralized [1] | Partial neutralization |
Sodium hydrogen sebacate typically presents as a white solid at ambient temperatures, exhibiting a crystalline powder to crystal morphology [1] [3] [4]. The compound maintains its solid state under normal atmospheric conditions, displaying good stability when stored appropriately. The crystalline nature of sodium hydrogen sebacate contributes to its handling characteristics and influences its dissolution behavior in various solvent systems.
The physical appearance of sodium hydrogen sebacate can vary slightly depending on the crystallization conditions employed during synthesis. Rapid crystallization typically yields fine white powders, while slower crystallization processes can produce larger, more defined crystalline structures [5]. The compound demonstrates excellent storage stability when maintained in dry conditions, though it may exhibit hygroscopic tendencies due to the presence of the sodium carboxylate group.
Property | Value | Comparison to Sebacic Acid |
---|---|---|
Physical State | White crystalline solid | White crystalline solid |
Color | White | White |
Crystal Morphology | Powder to crystal | Needle-like crystals |
Hygroscopicity | Moderate | Low |
Storage Stability | Good (dry conditions) | Excellent |
The solubility characteristics of sodium hydrogen sebacate demonstrate the compound's amphiphilic nature, with the sodium carboxylate group providing water solubility while the remaining carboxylic acid group influences behavior in organic solvents [5] .
Sodium hydrogen sebacate exhibits high solubility in water, with quantitative data indicating a solubility of approximately 198.8 g/L at 20°C [5] [7]. This substantial water solubility results from the ionic character imparted by the sodium carboxylate group, which facilitates hydration and dissolution through ion-dipole interactions with water molecules.
The aqueous solubility of sodium hydrogen sebacate demonstrates strong temperature dependence, increasing significantly with elevated temperatures [5] [8]. This behavior follows typical patterns observed for ionic organic compounds, where increased thermal energy facilitates the disruption of crystal lattice forces and enhances solvation processes.
Temperature-Dependent Solubility Data:
Temperature (°C) | Approximate Solubility (g/L) | Notes |
---|---|---|
20 | 198.8 | Standard reference condition |
40 | >250 | Increased solubility observed |
60 | >300 | Substantial enhancement |
80 | >400 | High solubility maintained |
The pH of aqueous solutions of sodium hydrogen sebacate typically ranges around 7.6 for 1% solutions [7], indicating slight alkalinity due to the presence of the sodium carboxylate group. This pH value reflects the compound's function as a buffer system, with the carboxylic acid and carboxylate groups providing pH stabilization capabilities.
Sodium hydrogen sebacate demonstrates moderate solubility in ethanol and other polar organic solvents [4] [9]. The compound's behavior in organic solvents reflects its dual nature, with the carboxylic acid group facilitating dissolution in polar organic media while the ionic carboxylate group limits solubility compared to neutral organic compounds.
Solvent-Specific Solubility Characteristics:
Solvent System | Solubility Behavior | Mechanism |
---|---|---|
Pure Ethanol | Moderate solubility | Hydrogen bonding with COOH group |
Aqueous Ethanol (14.35% mole fraction) | Enhanced solubility | Synergistic effect |
Aqueous Ethanol (90% mole fraction) | Enhanced solubility | Optimal solvation balance |
Methanol-Water Mixtures | Decreases with increasing organic content | Reduced ionic solvation |
Acetone-Water Mixtures | Poor solubility in high acetone content | Limited polar interactions |
Research has demonstrated synergistic solubility effects in aqueous ethanol solutions, where the presence of both water and ethanol creates optimal solvation conditions for the amphiphilic sodium hydrogen sebacate molecule [10] [11] [12]. This synergistic effect reaches maximum efficiency at intermediate ethanol concentrations, providing enhanced dissolution compared to either pure solvent.
The thermal behavior of sodium hydrogen sebacate reflects the complex interplay between ionic and molecular forces within the crystal structure, resulting in distinctive decomposition and stability patterns that differ significantly from simple organic acids or their fully ionized salts.
While specific melting point data for sodium hydrogen sebacate remains unreported in the current literature, the compound exhibits complex thermal behavior characterized by gradual decomposition rather than sharp melting transitions typical of simple organic compounds [13] [14]. The reported boiling point of 374.3°C at 760 mmHg represents the temperature at which significant decomposition and volatilization occur rather than true boiling behavior.
Comparative Thermal Transition Data:
Compound | Melting Point (°C) | Decomposition Temperature (°C) | Notes |
---|---|---|---|
Sebacic Acid | 133-137 | >400 | Sharp melting point |
Sodium Hydrogen Sebacate | Not reported | ~374 (at 760 mmHg) | Complex decomposition |
Disodium Sebacate | 239 | >284 | Higher thermal stability |
Monomethyl Sebacate | 41-44 | >300 | Ester stability |
The thermal decomposition of sodium hydrogen sebacate likely proceeds through multiple pathways, including dehydration, decarboxylation, and sodium salt decomposition. The relatively high flash point of 198.3°C indicates good thermal stability under normal processing conditions [13] [14].
Sodium hydrogen sebacate demonstrates reasonable thermal stability up to approximately 150°C, making it suitable for moderate-temperature applications [5] [15]. Above this temperature, progressive weight loss occurs due to decomposition processes involving the organic backbone and sodium carboxylate group.
Thermal Stability Profile:
Temperature Range (°C) | Stability Characteristics | Weight Loss |
---|---|---|
Room Temperature - 100 | Excellent stability | <1% |
100 - 150 | Good stability | 1-3% |
150 - 200 | Progressive decomposition begins | 3-8% |
>200 | Significant decomposition | >10% |
The thermal stability of sodium hydrogen sebacate compares favorably to many organic sodium salts but remains lower than the parent sebacic acid due to the ionic character introduced by sodium salt formation [16] [17]. Thermogravimetric analysis reveals that decomposition occurs in multiple stages, reflecting the different thermal stabilities of the carboxylic acid and carboxylate functionalities within the molecule.
The spectroscopic properties of sodium hydrogen sebacate provide crucial analytical tools for compound identification and structural confirmation, revealing the distinctive features arising from its mixed acid-salt character.
Proton NMR (¹H NMR) Characteristics:
Sodium hydrogen sebacate exhibits characteristic aliphatic proton signals in the region δ 1.2-2.6 ppm, corresponding to the eight-carbon methylene chain connecting the two carboxyl/carboxylate groups [18] [19] [20]. The spectrum typically shows:
The absence of aromatic signals and the characteristic aliphatic pattern confirm the linear saturated carbon chain structure. Integration ratios provide quantitative confirmation of the expected proton distribution within the molecule.
Carbon-13 NMR (¹³C NMR) Features:
The ¹³C NMR spectrum of sodium hydrogen sebacate displays distinct carbonyl carbon resonances that differentiate between the carboxylic acid and carboxylate functionalities [19] [21]:
Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
C=O (COOH) | 178-180 | Singlet | Carboxylic acid carbonyl |
C=O (COONa) | 175-177 | Singlet | Carboxylate carbonyl |
α-CH₂ | 33-34 | Singlet | Adjacent to carbonyl |
Chain CH₂ | 24-29 | Singlet | Internal methylene groups |
Characteristic IR Absorption Bands:
Infrared spectroscopy provides definitive evidence for the presence of both carboxylic acid and carboxylate functionalities within sodium hydrogen sebacate [22] [23] [24] [25]:
Functional Group Region (4000-1500 cm⁻¹):
Fingerprint Region (1500-600 cm⁻¹):
Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
---|---|---|---|
3200-3600 | Medium-Strong, Broad | O-H stretch | Free carboxylic acid present |
2800-3000 | Strong | C-H stretch | Aliphatic carbon chain |
1700-1720 | Strong | C=O stretch (acid) | Carboxylic acid functionality |
1550-1610 | Strong | C=O stretch (salt) | Sodium carboxylate formation |
1000-1300 | Medium | C-O stretch | Ester/carboxylate linkages |
Electron Impact (EI) Mass Spectrometry:
Mass spectrometric analysis of sodium hydrogen sebacate reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into gas-phase decomposition pathways [26] [27] [28] [29]:
Molecular Ion and Key Fragments:
Electrospray Ionization (ESI) Mass Spectrometry:
ESI-MS provides excellent sensitivity for sodium hydrogen sebacate analysis, particularly in negative ion mode [19] [30] [29]:
Ionization Mode | Primary Ion (m/z) | Secondary Fragments | Analytical Utility |
---|---|---|---|
ESI Negative | 223 [M-H]⁻ | 179, 155, 111 | Quantitative analysis |
ESI Positive | 247 [M+Na]⁺ | 224, 201, 179 | Confirmation of sodium content |
EI Positive | 224 [M]⁺ | 201, 179, 155 | Structural elucidation |